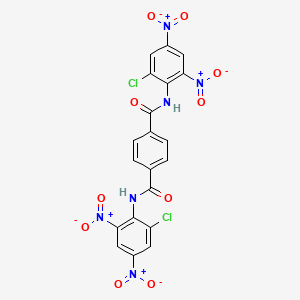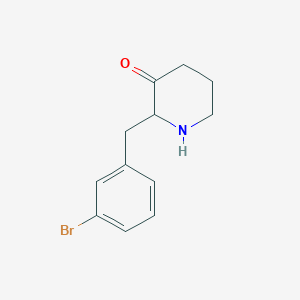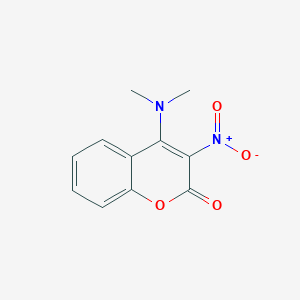![molecular formula C11H17Cl2N5 B11714382 1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where deuterium-labeled aniline derivatives are reacted with appropriate reagents under controlled conditions to introduce the deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized catalysts can facilitate the incorporation of deuterium atoms efficiently.
化学反応の分析
Types of Reactions
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
科学的研究の応用
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride has several scientific research applications:
Chemistry: Used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: Utilized in the production of deuterium-labeled compounds for various industrial applications.
作用機序
The mechanism of action of 1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s stability and reactivity, leading to unique effects in chemical and biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-[Amino-(4-chloro-2,3,5,6-tetrahydroxyanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
- 1-[Amino-(4-chloro-2,3,5,6-tetramethoxyanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Uniqueness
1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and tracing studies. This compound’s stability and reactivity can differ significantly from its non-deuterated counterparts, making it valuable for specific research applications .
特性
分子式 |
C11H17Cl2N5 |
|---|---|
分子量 |
294.21 g/mol |
IUPAC名 |
1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D; |
InChIキー |
SARMGXPVOFNNNG-HGSONKNXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NC(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
正規SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2-azabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B11714304.png)



![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)



